molecular formula C11H9ClN2O3S B2923890 2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 890082-13-0

2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B2923890
CAS RN: 890082-13-0
M. Wt: 284.71
InChI Key: YOQNSXIFPRAPLW-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, or 2CMC, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of thiazole, a five-membered heterocyclic compound, and is commonly used in the synthesis of various organic compounds. 2CMC has also been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of new derivatives, including those similar to the specified compound, showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. Such compounds, including pyridine and thiadiazole derivatives, have been explored for their potential in combating microbial resistance through novel mechanisms of action (Patel, Agravat, & Shaikh, 2011); (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition

In the context of industrial applications, derivatives have been synthesized and investigated as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds, including 1,3,4-thiadiazole derivatives, in protecting metals from corrosion, highlights their potential utility in industrial maintenance and longevity of metal structures (Attou et al., 2020).

Anticancer Agents

Further research into the structural analogs of "2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid" includes the exploration of their potential as anticancer agents. Novel compounds derived from similar structural frameworks have shown promising in vitro activities against various cancer cell lines, indicating the therapeutic potential of such molecules in oncology (Tiwari et al., 2016).

Molecular Mimicry and Drug Design

Unnatural amino acids mimicking tripeptide β-strand structures have been synthesized for use in drug design and molecular mimicry, aiming at the development of novel therapeutic peptides and proteins. Such compounds contribute to the understanding of protein structure and function, offering pathways for the design of new drugs with specific activities (Nowick et al., 2000).

Synthesis of Heterocyclic Compounds

The compound's framework is utilized in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry, including the development of new antimicrobial and anticancer agents. These syntheses often involve novel methodologies that contribute to the advancement of chemical synthesis techniques and the exploration of new therapeutic agents (Mathieu et al., 2015).

properties

IUPAC Name

2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S/c1-17-9-3-2-6(12)4-7(9)13-11-14-8(5-18-11)10(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQNSXIFPRAPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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